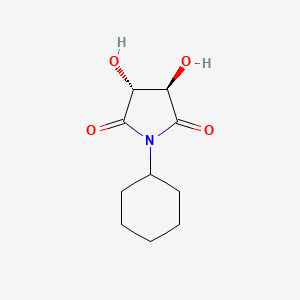
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with cyclohexyl and hydroxyl groups, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the Staudinger cycloaddition reaction, where ketenes react with imines to form β-lactams . This method is advantageous due to its enantioselectivity and efficiency. The reaction typically requires a tertiary base and can be conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available reagents and catalysts, along with advanced purification techniques, allows for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity and resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione stands out due to its unique combination of a cyclohexyl group and hydroxylated pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature further enhances its utility in stereoselective synthesis and drug development .
Eigenschaften
CAS-Nummer |
208922-82-1 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c12-7-8(13)10(15)11(9(7)14)6-4-2-1-3-5-6/h6-8,12-13H,1-5H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
AVZHVTOLSZNEPA-HTQZYQBOSA-N |
Isomerische SMILES |
C1CCC(CC1)N2C(=O)[C@@H]([C@H](C2=O)O)O |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(C(C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


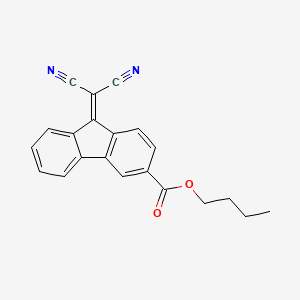
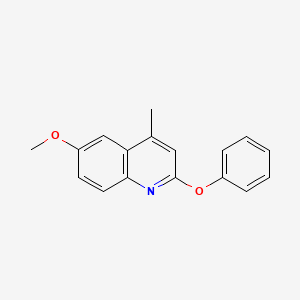
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
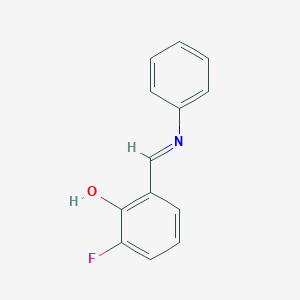
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
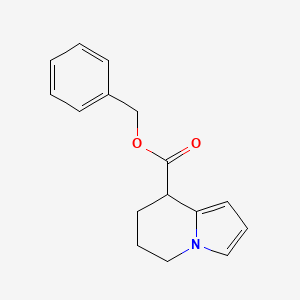

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
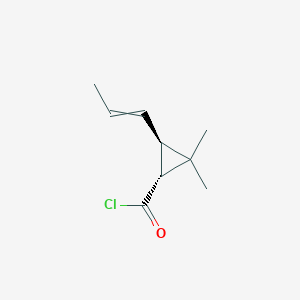
phosphanium](/img/structure/B14250395.png)

